2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

Description

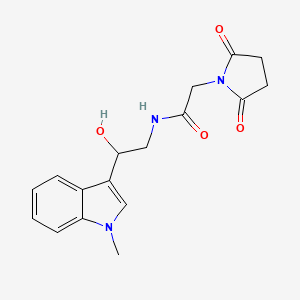

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

A 1-methyl-1H-indol-3-yl group, a substituted indole moiety that serves as a common pharmacophore in bioactive molecules, influencing receptor binding and π-π stacking interactions.

A hydroxyethyl spacer linking the indole and acetamide groups, which may enhance solubility through hydrogen bonding but reduce membrane permeability.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-19-9-12(11-4-2-3-5-13(11)19)14(21)8-18-15(22)10-20-16(23)6-7-17(20)24/h2-5,9,14,21H,6-8,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHWVAWSEFBQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CN3C(=O)CCC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide, often referred to as a pyrrolidinyl derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates a pyrrolidinyl moiety and an indole derivative. Its molecular formula is , with a molecular weight of 264.28 g/mol. The presence of both dioxopyrrolidine and hydroxyl groups suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit several mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter degradation, particularly acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Antioxidant Activity : The presence of hydroxyl groups may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for protecting neuronal health and function.

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures provide neuroprotective benefits by reducing inflammation and preventing neuronal apoptosis.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in mice, administration of the compound showed significant improvement in cognitive function compared to control groups. The mechanism was attributed to enhanced cholinergic activity due to AChE inhibition.

- Oxidative Stress Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, leading to reduced oxidative damage in neuronal cell cultures exposed to hydrogen peroxide.

- Inflammation Studies : The compound was tested for its ability to modulate inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. Results indicated a decrease in pro-inflammatory markers, suggesting potential therapeutic applications in neuroinflammatory conditions.

Comparison with Similar Compounds

Key Observations:

Indole vs.

Substituent Effects : The hydroxyethyl group in the target improves solubility compared to lipophilic substituents like phenethyl (Derivative 2) or naphthyl (Derivative 18), which may enhance membrane permeability but limit aqueous compatibility .

Heterocyclic Variations : The benzothiazole group in ’s compound introduces sulfur-mediated electronic effects and fluorine-driven metabolic stability, contrasting with the indole-based target .

Theoretical Pharmacological Implications

Binding Affinity and Selectivity

- The 1-methylindole in the target compound likely enhances selectivity for indole-binding receptors (e.g., serotonin receptors) compared to oxoindoline derivatives, which may exhibit broader reactivity due to reduced aromaticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.